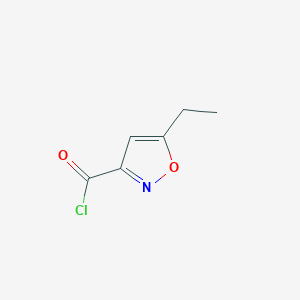

5-Ethylisoxazole-3-carbonyl chloride

Description

5-Ethylisoxazole-3-carbonyl chloride (CAS: 80173-67-7), also referred to as 3-ethylisoxazole-5-carbonyl chloride, is a reactive heterocyclic compound characterized by an isoxazole ring substituted with an ethyl group at position 3 and a carbonyl chloride group at position 3. This compound is widely utilized in organic synthesis as an acylating agent due to its electrophilic carbonyl chloride moiety, enabling facile nucleophilic substitutions . It is commercially available with a purity of 95% (Product No. QZ-2654) and is a key intermediate in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

5-ethyl-1,2-oxazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c1-2-4-3-5(6(7)9)8-10-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGWKCWPCNKPKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NO1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602148 | |

| Record name | 5-Ethyl-1,2-oxazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52320-58-8 | |

| Record name | 5-Ethyl-1,2-oxazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethylisoxazole-3-carbonyl chloride typically involves the reaction of 5-ethylisoxazole with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process converts the hydroxyl group of the isoxazole into a carbonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity. The use of catalysts and solvents may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Ethylisoxazole-3-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form 5-ethylisoxazole-3-carboxylic acid.

Reduction: The compound can be reduced to form 5-ethylisoxazole-3-methanol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride (LiAlH4)

Hydrolysis Conditions: Aqueous acidic or basic conditions

Major Products Formed

Amides: Formed by reaction with amines

Esters: Formed by reaction with alcohols

Thioesters: Formed by reaction with thiols

5-Ethylisoxazole-3-carboxylic acid: Formed by hydrolysis

5-Ethylisoxazole-3-methanol: Formed by reduction

Scientific Research Applications

5-Ethylisoxazole-3-carbonyl chloride is utilized in various scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethylisoxazole-3-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of amides, esters, and other derivatives, which may exhibit biological activity by interacting with specific molecular targets and pathways.

Comparison with Similar Compounds

Biological Activity

5-Ethylisoxazole-3-carbonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a five-membered isoxazole ring with an ethyl group at the 5-position and a carbonyl chloride functional group at the 3-position. This structure is significant as it influences the compound's reactivity and biological interactions.

Target Interactions

Research indicates that this compound interacts with various biological molecules, including proteins and enzymes. These interactions can lead to covalent modifications that alter the function of target biomolecules, potentially affecting metabolic pathways critical for cellular function.

Biochemical Pathways

The compound has been studied for its effects on several biochemical pathways. It is believed to inhibit key enzymes involved in the metabolic processes of pathogenic organisms, which could explain its antibacterial properties. For instance, studies have shown that derivatives of isoxazole compounds exhibit significant antitubercular activity against Mycobacterium tuberculosis and other bacterial strains.

Antibacterial and Antitubercular Effects

This compound has demonstrated notable antibacterial activity. In vitro studies reveal that it inhibits the growth of various Gram-positive and Gram-negative bacteria, including Escherichia coli and Bacillus subtilis. The compound's mechanism involves disrupting essential metabolic functions within these bacteria, leading to cell death .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| Bacillus subtilis | 18 | 50 |

| Mycobacterium tuberculosis | 20 | 50 |

Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory effects of derivatives of isoxazole compounds. For instance, in animal models, compounds related to this compound showed similar efficacy to established anti-inflammatory drugs like leflunomide in reducing edema induced by carrageenan .

Case Study: Carrageenan-Induced Edema Model

In a study involving Wistar rats, groups were treated with varying concentrations of the compound prior to carrageenan injection. The results indicated significant reductions in paw swelling compared to control groups, suggesting a potent anti-inflammatory action.

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated against several human cancer cell lines, including A549 (lung cancer), COLO 205 (colon cancer), MDA-MB 231 (breast cancer), and PC-3 (prostate cancer). The compound exhibited dose-dependent cytotoxicity, indicating potential as an anticancer agent .

Table 2: Cytotoxicity Against Human Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12 |

| COLO 205 | 10 |

| MDA-MB 231 | 15 |

| PC-3 | 14 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.